molecular formula C25H37NO2 B1385576 3-(Hexyloxy)-N-{2-[4-(tert-pentyl)phenoxy]-ethyl}aniline CAS No. 1040682-91-4

3-(Hexyloxy)-N-{2-[4-(tert-pentyl)phenoxy]-ethyl}aniline

Cat. No.: B1385576
CAS No.: 1040682-91-4
M. Wt: 383.6 g/mol
InChI Key: LOOIECMLJXVUHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Hexyloxy)-N-{2-[4-(tert-pentyl)phenoxy]-ethyl}aniline is a substituted aniline derivative characterized by a hexyloxy group at the 3-position of the benzene ring and a bulky tert-pentylphenoxyethyl substituent on the nitrogen atom. It serves as a critical intermediate in organic synthesis and pharmaceutical research. Its structural features, including the long alkyl chain and sterically hindered tert-pentyl group, influence its physicochemical properties and reactivity .

Properties

IUPAC Name

3-hexoxy-N-[2-[4-(2-methylbutan-2-yl)phenoxy]ethyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H37NO2/c1-5-7-8-9-18-27-24-12-10-11-22(20-24)26-17-19-28-23-15-13-21(14-16-23)25(3,4)6-2/h10-16,20,26H,5-9,17-19H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOOIECMLJXVUHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=CC(=C1)NCCOC2=CC=C(C=C2)C(C)(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H37NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hexyloxy)-N-{2-[4-(tert-pentyl)phenoxy]-ethyl}aniline typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the alkylation of aniline with 2-[4-(tert-pentyl)phenoxy]ethyl bromide under basic conditions. The resulting intermediate is then subjected to etherification with hexanol in the presence of a strong base such as sodium hydride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and automated systems can further streamline the process, making it more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

3-(Hexyloxy)-N-{2-[4-(tert-pentyl)phenoxy]-ethyl}aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the benzylic position to form corresponding benzoic acids.

    Reduction: Reduction reactions can target the nitro group if present, converting it to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) under acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nitration using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products Formed

    Oxidation: Benzoic acids.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Structural Features

The compound's structure contributes to its reactivity and interaction with biological systems. The presence of the hexyloxy group may enhance solubility in organic solvents, while the tert-pentyl group can influence the compound's stability and binding affinity in biological contexts.

Chemistry

In synthetic organic chemistry, 3-(Hexyloxy)-N-{2-[4-(tert-pentyl)phenoxy]-ethyl}aniline serves as an important intermediate for creating more complex molecules. Its unique structure allows chemists to explore new reaction pathways and develop novel compounds.

Medicine

The compound is being investigated for its potential pharmacological properties. Studies suggest that it may interact with specific enzymes or receptors, modulating their activity. This interaction could lead to various therapeutic effects, including anti-inflammatory and analgesic properties.

Case Studies

  • Enzyme Inhibition Studies: Research has shown that derivatives of this compound can inhibit certain enzymes involved in metabolic pathways, suggesting potential use in drug development.
  • Receptor Binding Assays: Binding affinity studies indicate that this compound may interact with receptors linked to pain and inflammation, highlighting its therapeutic potential.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for formulating products used in coatings, plastics, and other advanced materials.

Chemical Reactions

  • Oxidation: Can be oxidized at the benzylic position to yield benzoic acids.
  • Reduction: Reduction reactions may convert nitro groups to amines.
  • Substitution Reactions: The aromatic ring can participate in electrophilic substitution reactions.

Mechanism of Action

The mechanism of action of 3-(Hexyloxy)-N-{2-[4-(tert-pentyl)phenoxy]-ethyl}aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary, but typically include signal transduction and metabolic processes.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound is compared with structurally related aniline derivatives, focusing on substituent type, position, and functional groups.

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Synthesis Method Primary Applications References
3-(Hexyloxy)-N-{2-[4-(tert-pentyl)phenoxy]-ethyl}aniline C25H37NO2 3-hexyloxy, N-(tert-pentylphenoxyethyl) ~383.57 (estimated) O-alkylation (hypothesized) Chemical intermediate
4-(Hexyloxy)benzenamine (3a) C12H19NO 4-hexyloxy 193.29 Acid hydrolysis of acetamide Pharmaceutical intermediates
4-Methoxy-N-(tert-pentyl)aniline C12H19NO 4-methoxy, N-tert-pentyl 193.29 N/A (commercial) Organic synthesis
3-Chloro-N-{[4-(pentyloxy)phenyl]methyl}aniline C18H22ClNO 3-chloro, 4-pentyloxybenzyl 303.83 N/A (commercial) Research intermediates
N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-3-(2-phenoxyethoxy)aniline C23H25ClNO3 3-phenoxyethoxy, 4-chloro-3,5-dimethylphenoxyethyl 404.90 Multi-step alkylation Specialty chemicals
Key Observations:
  • Substituent Position : The hexyloxy group in the target compound is at the 3-position , unlike 4-(hexyloxy)benzenamine (3a), which has a 4-position substitution. This positional difference impacts electronic effects and steric hindrance .
  • N-Substituent: The tert-pentylphenoxyethyl group provides significant steric bulk compared to simpler N-alkyl or N-aryl groups in analogues like 4-methoxy-N-(tert-pentyl)aniline .
  • Alkyl Chain Length : The hexyloxy chain enhances hydrophobicity compared to shorter chains (e.g., methoxy or pentyloxy), affecting solubility and partition coefficients .

Physicochemical Properties

  • Hydrophobicity : The hexyloxy chain in the target compound increases lipophilicity compared to methoxy or shorter alkoxy derivatives, making it more suitable for lipid-based formulations .

Biological Activity

3-(Hexyloxy)-N-{2-[4-(tert-pentyl)phenoxy]-ethyl}aniline, a complex organic compound, has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by relevant research findings and data.

Chemical Structure and Properties

  • Molecular Formula: C25H37NO2
  • Molecular Weight: 383.57 g/mol
  • CAS Number: 1040682-91-4
  • Boiling Point: Approximately 522.1 °C (predicted)
  • Density: 1.000 g/cm³ (predicted)

The compound features a hexyloxy group and a tert-pentyl-substituted phenoxy moiety, which may influence its biological interactions and efficacy.

Synthesis

The synthesis of this compound typically involves:

  • Alkylation of Aniline: Reaction of aniline with 2-[4-(tert-pentyl)phenoxy]ethyl bromide under basic conditions.
  • Etherification: The resulting intermediate undergoes etherification with hexanol in the presence of sodium hydride.

This multi-step synthesis allows for the creation of the compound with high specificity and yield.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems:

  • Enzyme Inhibition: The compound may inhibit specific enzymes, thereby modulating metabolic pathways.
  • Receptor Binding: It can bind to receptors, influencing signal transduction processes.

These interactions can lead to various pharmacological effects, including anti-inflammatory and analgesic properties.

Anti-inflammatory Effects

Research indicates that compounds with similar structural features exhibit significant anti-inflammatory activity. For instance, studies on derivatives bearing phenoxy groups have shown:

  • Inhibition of COX-2 Enzyme: Compounds demonstrated significant inhibition of COX-2, crucial for prostaglandin synthesis involved in inflammation.
  • Reduction in Inflammatory Markers: Notable decreases in TNF-α and PGE-2 levels were observed in vivo, suggesting potential for treating inflammatory conditions .

Case Studies

  • Study on Phenoxy Derivatives:
    • A series of phenoxyalkylamine derivatives were evaluated for their biological activity.
    • Results indicated that modifications to the phenoxy group significantly affected binding affinity to histamine receptors, which are implicated in various neurological disorders .
  • In Vitro Studies:
    • Compounds similar to this compound showed promising results in inhibiting AChE and BuChE activities, which are relevant in Alzheimer's disease treatment.

Comparative Analysis

CompoundIC50 (µM)Mechanism of ActionBiological Activity
3-Hexyloxy-N-{2-[4-(tert-pentyl)phenoxy]-ethyl}anilineNot yet determinedEnzyme inhibitionPotential anti-inflammatory
Similar Phenoxy Derivative1.9COX-2 inhibitionAnti-inflammatory
H3 Receptor Antagonist8.8Receptor bindingNeurological effects

Q & A

Q. Table 1: Key Reaction Parameters

ParameterOptimal ConditionPurpose
SolventAnhydrous DMF or THFFacilitates nucleophilic substitution
CatalystPd(OAc)₂ (0.5 mol%)Enhances coupling efficiency
Temperature80–90°CBalances reaction rate and safety
WorkupAqueous NaHCO₃ washNeutralizes acidic impurities

What analytical techniques are most effective for characterizing purity and structural integrity?

Methodological Guidance:

  • Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to confirm substituent positions (e.g., hexyloxy vs. tert-pentyl groups). Compare peaks to reference spectra of similar aniline derivatives .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) detects molecular ion [M+H]⁺ and fragmentation patterns, distinguishing structural isomers.
  • Infrared (IR) Spectroscopy: Identify functional groups (e.g., C-O-C stretching at 1250 cm⁻¹ for ether linkages) .

Q. Table 2: Analytical Data Comparison

TechniqueExpected SignatureCommon Contaminants Detected
¹H NMRδ 6.8–7.2 ppm (aromatic protons)Unreacted phenols
HRMSm/z 455.3 (calculated for C₂₅H₃₅NO₃)Alkylation byproducts
IR3350 cm⁻¹ (N-H stretch)Residual solvents

What safety protocols are critical during handling and storage?

Methodological Guidance:

  • Handling: Use explosion-proof equipment due to flammability risks. Avoid skin contact by wearing nitrile gloves and lab coats. In case of inhalation, move to fresh air immediately .
  • Storage: Keep in amber glass bottles under nitrogen at –20°C to prevent degradation. Store separately from oxidizing agents .

Advanced Research Questions

How can structure-activity relationships (SAR) be explored for this compound in supramolecular chemistry?

Methodological Guidance:

  • Modular Substitution: Synthesize analogs with varying alkyl chain lengths (e.g., replacing hexyloxy with butoxy) to study self-assembly behavior. Use X-ray crystallography to analyze packing motifs .
  • Computational Modeling: Perform DFT calculations (e.g., Gaussian 09) to predict electron density distribution and hydrogen-bonding potential. Compare with experimental UV-Vis spectra (λmax ~255 nm) .

What strategies resolve contradictions in degradation studies under varying pH conditions?

Methodological Guidance:

  • Controlled Hydrolysis: Expose the compound to buffered solutions (pH 2–12) at 37°C. Monitor degradation via LC-MS to identify products (e.g., tert-pentylphenol or aniline derivatives).
  • Environmental Impact Assessment: Use OECD Test Guideline 301 for biodegradability. Note aquatic toxicity risks (EC₅₀ <1 mg/L for Daphnia magna) .

Q. Table 3: Degradation Products

pH ConditionMajor ProductDetection Method
Acidic (pH 2)4-(tert-Pentyl)phenolGC-MS
Alkaline (pH 10)N-(2-Hydroxyethyl)anilineHPLC-DAD

How can computational modeling predict stereochemical outcomes in derivatives?

Methodological Guidance:

  • Molecular Dynamics (MD): Simulate diastereomer stability using software like Schrödinger Suite. Parameterize force fields based on experimental diastereomeric ratios (e.g., 95:5 from NMR) .
  • Docking Studies: Evaluate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Validate with SPR binding assays.

What advanced techniques quantify trace impurities in bulk samples?

Methodological Guidance:

  • GC-MS Headspace Analysis: Detect volatile impurities (e.g., residual solvents) with detection limits <1 ppm.
  • ICP-OES: Screen for heavy metals (e.g., Pd from catalysts) at ppb levels.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Hexyloxy)-N-{2-[4-(tert-pentyl)phenoxy]-ethyl}aniline
Reactant of Route 2
Reactant of Route 2
3-(Hexyloxy)-N-{2-[4-(tert-pentyl)phenoxy]-ethyl}aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.